molecular formula C15H14O2S B1321377 4-Methoxy-4'-thiomethylbenzophenone CAS No. 54118-72-8

4-Methoxy-4'-thiomethylbenzophenone

Cat. No. B1321377
CAS RN: 54118-72-8
M. Wt: 258.3 g/mol
InChI Key: MBBNMEDIJUBJMA-UHFFFAOYSA-N
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Description

4-Methoxy-4'-thiomethylbenzophenone is a compound that is structurally related to various methoxybenzophenones and methoxybenzo[b]thiophenes, which have been studied for their potential applications in materials science, organic synthesis, and as intermediates for pharmaceuticals. While the specific compound 4-Methoxy-4'-thiomethylbenzophenone is not directly mentioned in the provided papers, insights can be drawn from related research on methoxybenzophenones and methoxybenzo[b]thiophenes.

Synthesis Analysis

The synthesis of related methoxybenzophenones has been explored through various methods. For instance, 2-Hydroxy-4-methoxybenzophenone was synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate in the presence of N-octyldiethanolamine borate, achieving high yield and purity . Another efficient method for synthesizing 4-methoxybenzophenone involved using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-Methoxy-4'-thiomethylbenzophenone.

Molecular Structure Analysis

The molecular structures of methoxybenzo[b]thiophenes have been determined using X-ray diffractometry, revealing details about bond distances, angles, and torsion angles . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of 4-Methoxy-4'-thiomethylbenzophenone.

Chemical Reactions Analysis

Methoxybenzophenones and methoxybenzo[b]thiophenes undergo various chemical reactions. For example, 4-methoxybenzo[b]thiophene and its derivatives have been subjected to electrophilic substitution reactions, such as bromination, nitration, and Friedel–Crafts acetylation . These reactions typically occur at specific positions on the aromatic ring, influenced by the substituents present. Such reactivity patterns could be relevant to the chemical behavior of 4-Methoxy-4'-thiomethylbenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and dimethoxybenzenes have been extensively studied, including their thermodynamic properties and hydrogen bonding capabilities . These properties are crucial for understanding the behavior of 4-Methoxy-4'-thiomethylbenzophenone in various environments and its potential applications. The intermolecular and intramolecular hydrogen bonding in methoxyphenols, for instance, can significantly influence their physical state and reactivity .

Scientific Research Applications

1. Improved Synthesis of Oligodeoxyribonucleotide

4-Methoxy-4'-thiomethylbenzophenone derivatives are used in the synthesis of oligodeoxyribonucleotides. A study by Mishra and Misra (1986) showed that 3-Methoxy-4-phenoxybenzoyl group, a related compound, is effective for protecting the exocyclic amino group of nucleosides during synthesis, offering selectivity and stability under controlled conditions. This is important for the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach, with the high lipophilicity and milder deprotection conditions as additional advantages (Mishra & Misra, 1986).

2. Proton Exchange Membranes in Fuel Cells

In the field of fuel cell technology, derivatives of 4-Methoxy-4'-thiomethylbenzophenone are used to synthesize sulfonated side-chain grafting units. Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone and a related compound, showing that these polymers are effective as polyelectrolyte membrane materials in fuel cells. These polymers exhibited high proton conductivity, important for the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

This compound is labeled as an irritant . For safety, avoid contact with skin and eyes, and do not breathe in the dust . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Mechanism of Action

Target of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting that they may target cancer cells .

Mode of Action

It’s known that benzophenone derivatives can exhibit antitumor activity . This suggests that 4-Methoxy-4’-thiomethylbenzophenone may interact with its targets in a way that inhibits tumor growth.

Biochemical Pathways

Benzophenone derivatives have been found to affect tumor pathways , indicating that 4-Methoxy-4’-thiomethylbenzophenone may also influence these pathways.

Result of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity , suggesting that 4-Methoxy-4’-thiomethylbenzophenone may have similar effects.

properties

IUPAC Name

(4-methoxyphenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBNMEDIJUBJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614399
Record name (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-thiomethylbenzophenone

CAS RN

54118-72-8
Record name (4-Methoxyphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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